4-Chloro-6-ethyl-5-iodopyrimidine
Description
Properties
CAS No. |
141602-29-1 |
|---|---|
Molecular Formula |
C6H6ClIN2 |
Molecular Weight |
268.48 g/mol |
IUPAC Name |
4-chloro-6-ethyl-5-iodopyrimidine |
InChI |
InChI=1S/C6H6ClIN2/c1-2-4-5(8)6(7)10-3-9-4/h3H,2H2,1H3 |
InChI Key |
KFFALMIPOSPDGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)Cl)I |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
4-Chloro-6-ethyl-5-iodopyrimidine has been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit specific cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that pyrimidine derivatives exhibit selective activity against breast and renal cancer cells when evaluated against the National Cancer Institute's 60 human cancer cell line panel .
Targeting Protein Interactions
The compound has been utilized in the design of inhibitors targeting protein-protein interactions, particularly in cancer therapy. A notable study reported the development of benzimidazolone inhibitors that disrupt the interaction between BCL6 and its co-repressors, with some derivatives showing rapid degradation of BCL6 in lymphoma models . This mechanism highlights the potential of this compound as a scaffold for creating novel therapeutic agents.
Synthetic Routes
The synthesis of this compound typically involves multiple steps including halogenation and coupling reactions. For example, one method involves the reaction of 5-Iodo-4(3H)-pyrimidinone with chlorinating agents under reflux conditions to yield the target compound with high purity .
Structural Characterization
Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds. The structural studies provide insights into the electronic properties of this compound, which can influence its reactivity and biological activity .
Case Studies
Several case studies have illustrated the efficacy of this compound derivatives:
- Cholinesterase Inhibition : Some derivatives have demonstrated inhibitory effects on cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Initial screenings suggest that certain derivatives may possess antimicrobial activity against specific bacterial strains, indicating potential applications in treating infections .
Data Tables
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural analogues and their differences:
Key Observations:
- Halogen Effects : The iodine atom in this compound offers superior leaving-group ability compared to chlorine or fluorine, enabling efficient Suzuki or Ullmann couplings . In contrast, 4,6-Dichloro-5-methoxypyrimidine (Cl and OMe) exhibits strong intermolecular Cl···N interactions in crystal structures, influencing its solid-state properties .
- Alkyl vs. Pyrimethamine’s 4-chlorophenyl group confers specificity for parasitic dihydrofolate reductase .
- Functional Group Diversity : The methylthio group in 4-Chloro-5-ethyl-6-(methylthio)pyrimidine introduces sulfur-based reactivity (e.g., oxidation to sulfones), whereas hydroxypyrimidines (e.g., 6-Chloro-4-hydroxypyrimidine) are more hydrophilic and prone to hydrogen bonding .
Crystallographic and Structural Insights
- Halogen Bonding : In 4,6-Dichloro-5-methoxypyrimidine, Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice . The larger iodine atom in this compound may form longer halogen bonds, altering packing efficiency.
Q & A
Basic Research Questions
Q. What are the critical experimental safety protocols for handling 4-Chloro-6-ethyl-5-iodopyrimidine?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Avoid inhalation by working in a fume hood or glovebox .
- Employ filtered pipette tips to minimize cross-contamination during synthesis .
- Segregate waste into halogenated and non-halogenated categories for disposal by certified agencies to prevent environmental contamination .
Q. How can researchers optimize the synthesis of this compound from precursor compounds?
- Methodological Answer :
- Use phosphoryl chloride (POCl₃) for chlorination steps, as demonstrated in analogous pyrimidine syntheses (e.g., 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile) .
- Monitor reaction progress via TLC or HPLC, adjusting temperature (typically 80–110°C) and stoichiometry (1:1.2 molar ratio of precursor to halogenating agent) to maximize yield .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., ethyl group at C6, iodine at C5). Compare chemical shifts with structurally similar compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine .
- XRD : Resolve crystal structures via single-crystal X-ray diffraction, as applied to pyrido[4,3-d]pyrimidine derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity trends in this compound?
- Methodological Answer :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, iodine at C5 may act as an electrophilic center in cross-coupling reactions .
- Simulate reaction pathways using Gaussian or ORCA software, referencing studies on pyrimidine tautomerism and halogen bonding .
Q. What strategies resolve contradictions in reported reaction yields for halogenated pyrimidines?
- Methodological Answer :
- Analyze solvent polarity effects: Polar aprotic solvents (DMF, DMSO) enhance iodine substitution but may promote side reactions with ethyl groups. Compare with non-polar solvents (toluene) .
- Validate purity via GC-MS or elemental analysis to rule out byproducts (e.g., dehalogenated species) .
Q. How do steric and electronic effects influence the regioselectivity of this compound in Suzuki-Miyaura couplings?
- Methodological Answer :
- Use steric maps (e.g., Tolman cone angles) to assess ligand compatibility. Bulky ligands (SPhos) may favor coupling at C4 over C5 due to steric hindrance from the ethyl group .
- Evaluate electronic parameters via Hammett plots: Electron-withdrawing iodine at C5 increases electrophilicity at C4, enhancing cross-coupling efficiency .
Q. What advanced analytical approaches address challenges in quantifying trace degradation products of this compound?
- Methodological Answer :
- Deploy LC-HRMS with isotopic labeling to track degradation pathways (e.g., hydrolytic loss of iodine) .
- Use synchrotron-based microspectroscopy for surface adsorption studies, as applied to indoor air chemistry analyses of halogenated organics .
Methodological Design & Data Analysis
Q. How should researchers design experiments to study the environmental fate of this compound?
- Methodological Answer :
- Conduct soil/water microcosm studies under controlled redox conditions to simulate aerobic/anaerobic degradation .
- Apply QSAR models to predict bioaccumulation potential, using logP values from PubChem (estimated 2.8–3.2) .
Q. What statistical methods are appropriate for analyzing inconsistent bioactivity data in structure-activity relationship (SAR) studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
